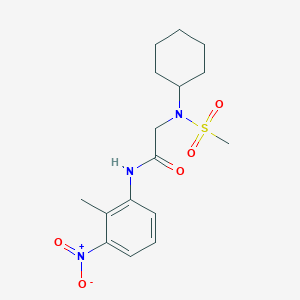
ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate, also known as EEBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEBP is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is its broad range of biological activities, which makes it a versatile compound for scientific research. However, the limited availability of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its relatively high cost can be a limitation for some research applications.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. One area of interest is the development of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate's effects on the gut microbiome, which has been shown to play a key role in various aspects of health and disease. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate involves a multi-step process that begins with the reaction of 2-ethoxybenzyl chloride with piperidine. The resulting product is then treated with ethyl chloroformate to form ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. This synthesis method has been optimized to yield high purity ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate with good yields.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of drugs to treat cancer, neurodegenerative diseases, and inflammation-related disorders.
Propiedades
IUPAC Name |
ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-16-11-6-5-9-14(16)13-18-12-8-7-10-15(18)17(19)21-4-2/h5-6,9,11,15H,3-4,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGPIVDRXMFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCCCC2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)


![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)


![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)